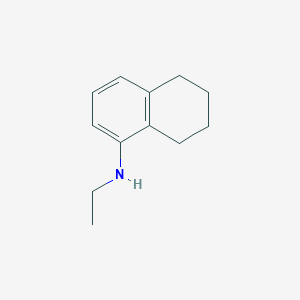![molecular formula C9H5F2NO2S B13261164 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde](/img/structure/B13261164.png)
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde is a heterocyclic compound that contains both a thiazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method involves the reaction of 2-bromo-1,3-thiazole with difluoromethyl ketone under basic conditions to form the thiazole ring. This intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carboxylic acid.
Reduction: 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-methanol.
Substitution: Various substituted thiazole and furan derivatives.
Scientific Research Applications
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
- 5-(Difluoromethyl)furan-2-carbaldehyde
- 2-(Difluoromethyl)-1,3-thiazole-4-carbaldehyde
Uniqueness
5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde is unique due to the presence of both thiazole and furan rings, which confer distinct chemical and biological properties. The difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5F2NO2S |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
5-[2-(difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2S/c10-8(11)9-12-3-7(15-9)6-2-1-5(4-13)14-6/h1-4,8H |
InChI Key |
GKBXZIIUOBEQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CN=C(S2)C(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


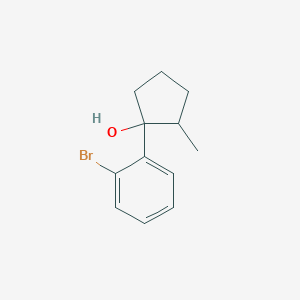

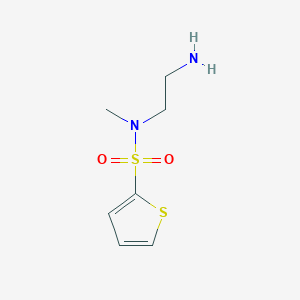
![(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13261120.png)
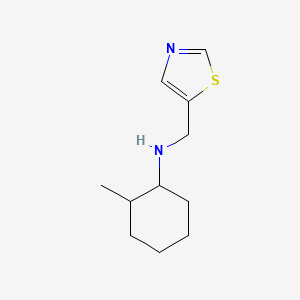


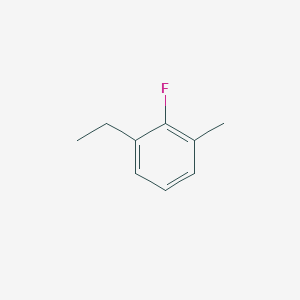
![{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13261146.png)
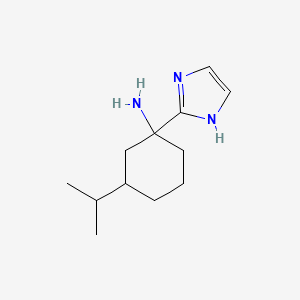
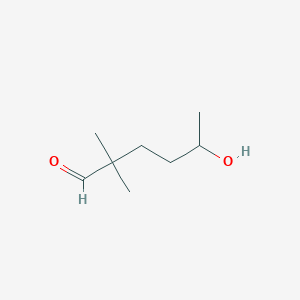
![9,9-Difluoro-2-aza-spiro[5.5]undecan-1-one](/img/structure/B13261166.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13261171.png)
